molecular formula C9H6BrClF3NO2 B1519586 2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate CAS No. 1097815-60-5

2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate

Cat. No. B1519586
CAS RN: 1097815-60-5
M. Wt: 332.5 g/mol
InChI Key: IKQGFJLFTBMAKZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate is an organic compound with a unique chemical structure. It is a trifluoromethyl carbamate derivative of 4-bromo-2-chlorophenyl, and it has a wide range of applications in scientific research. This compound has been used in various areas such as organic synthesis, medicinal chemistry, and analytical chemistry.

Scientific Research Applications

Antipathogenic Activity of Thiourea Derivatives

A study explored the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities. The presence of halogens such as iodine, bromine, or fluorine on the thiourea moiety significantly enhances their antipathogenic activity, suggesting a potential research application for similar compounds in developing antimicrobial strategies (Limban, Marutescu, & Chifiriuc, 2011).

Nanoparticles for Agricultural Applications

Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlights the benefits of using nano-carrier systems in agriculture. These systems offer improved release profiles and reduced toxicity, providing a model for the encapsulation and delivery of various chemical agents in agricultural settings. The study demonstrates the potential of using such nanoparticles as carrier systems for fungicides, which could extend to the delivery of other chemical compounds, including carbamates, in environmental and agricultural applications (Campos et al., 2015).

Chromatographic Applications

Another area of application is the use of carbamate derivatives as chiral stationary phases for chromatographic enantioseparation. Studies on cellulose and amylose carbamates have shown their effectiveness in resolving racemic mixtures, indicating their importance in analytical chemistry for separating enantiomers. This research underlines the versatility of carbamate derivatives in improving chromatographic techniques and their potential utility in the pharmaceutical industry (Chankvetadze et al., 1997).

Environmental Monitoring

Furthermore, carbamates have been studied in the context of environmental monitoring, specifically in the detection and analysis of pollutants. Techniques involving chromatography and mass spectrometry have been employed to screen for polar pesticides in water samples, demonstrating the critical role of analytical methods in environmental protection and public health. These studies not only highlight the utility of carbamates in analytical chemistry but also underscore their importance in environmental monitoring efforts (Bagheri et al., 1993).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-bromo-2-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGFJLFTBMAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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